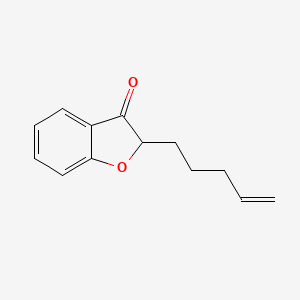
3(2H)-Benzofuranone, 2-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzofuranone, 2-(4-pentenyl)- is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a 4-pentenyl substituent at the second position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(4-pentenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-pentenyl)phenol with an oxidizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the benzofuranone ring.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Benzofuranone, 2-(4-pentenyl)- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuranone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone ring or the 4-pentenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nucleophile-substituted benzofuranones.
Scientific Research Applications
3(2H)-Benzofuranone, 2-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 2-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Benzofuranone, 2-(4-pentenyl)-
- 1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Naphtho-triazoles with 4-pentenyl substituents
Uniqueness
3(2H)-Benzofuranone, 2-(4-pentenyl)- is unique due to its specific benzofuranone core structure combined with a 4-pentenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance compared to other similar compounds.
Properties
CAS No. |
646522-87-4 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-pent-4-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-9-12-13(14)10-7-5-6-8-11(10)15-12/h2,5-8,12H,1,3-4,9H2 |
InChI Key |
CVBIZUDECDJOEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















